molecular formula C22H31NS B15043575 2-[4-(Octylsulfanyl)phenyl]-5-propylpyridine

2-[4-(Octylsulfanyl)phenyl]-5-propylpyridine

Cat. No.: B15043575
M. Wt: 341.6 g/mol
InChI Key: YVHBFRWYEUOZSA-UHFFFAOYSA-N
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Description

2-[4-(Octylsulfanyl)phenyl]-5-propylpyridine is an organic compound with the molecular formula C21H29NS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound features a phenyl ring substituted with an octylsulfanyl group and a propyl group attached to the pyridine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Octylsulfanyl)phenyl]-5-propylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted pyridines.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Octylsulfanyl)phenyl]-5-propylpyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified derivatives with reduced functional groups.

    Substitution: Various substituted phenyl and pyridine derivatives.

Scientific Research Applications

2-[4-(Octylsulfanyl)phenyl]-5-propylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Octylsulfanyl)phenyl]-5-propylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Octylsulfanyl)phenyl]-5-propylpyridine is unique due to the combination of its octylsulfanyl and propyl groups attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C22H31NS

Molecular Weight

341.6 g/mol

IUPAC Name

2-(4-octylsulfanylphenyl)-5-propylpyridine

InChI

InChI=1S/C22H31NS/c1-3-5-6-7-8-9-17-24-21-14-12-20(13-15-21)22-16-11-19(10-4-2)18-23-22/h11-16,18H,3-10,17H2,1-2H3

InChI Key

YVHBFRWYEUOZSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=CC=C(C=C1)C2=NC=C(C=C2)CCC

Origin of Product

United States

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